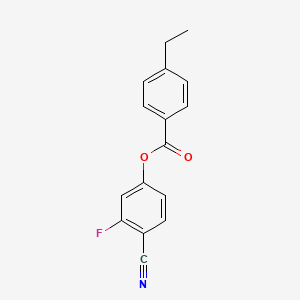

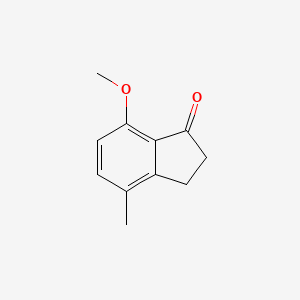

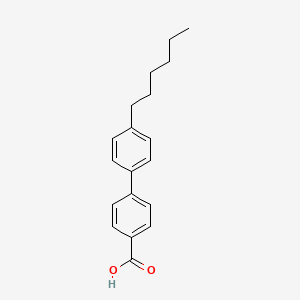

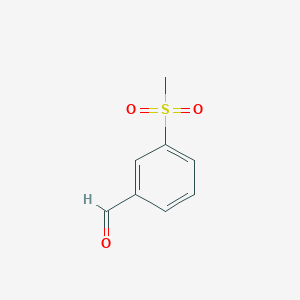

![molecular formula C19H19NO5 B1338372 Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 58578-45-3](/img/structure/B1338372.png)

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

説明

The compound Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and synthetic pathways that could be relevant to the synthesis and characterization of similar structures. For instance, the synthesis of 2-substituted 1,4-benzodioxanes is detailed, which are key synthons in the preparation of various enantiomerically pure compounds . Additionally, the fabrication of 4-phenyl-2-butanone, an intermediate in the synthesis of anti-inflammatory medicines, is described, involving reactions such as Claisen's condensation and substitution reactions . The characterization of azo-benzoic acids and their precursors using spectroscopic techniques is also relevant, as these methods could potentially be applied to the analysis of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate .

Synthesis Analysis

The synthesis of related compounds involves several steps, including dichlorination, functional group conversions, condensation, nucleophilic addition, and substitution reactions, all performed without racemization of the stereogenic centers . These methods could be adapted for the synthesis of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate, ensuring the retention of enantiomeric purity which is crucial for the biological activity of chiral drugs.

Molecular Structure Analysis

Spectroscopic techniques such as NMR, UV-VIS, and IR are employed to confirm the structures of organic compounds . These methods, along with computational tools like density functional theory (DFT), could be used to analyze the molecular structure of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate. The optimized molecular geometries and electronic structures obtained from DFT calculations would provide insights into the reactivity and properties of the compound.

Chemical Reactions Analysis

The papers suggest that the related compounds undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . These reactions are important for understanding the behavior of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate in different environments, which is essential for its potential application as a pharmaceutical ingredient.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate, they do provide information on the properties of structurally related compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their synthesis and characterization processes . These properties are critical for the formulation and storage of pharmaceuticals.

科学的研究の応用

Synthesis and Intermediary Applications Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate and its derivatives are primarily utilized as intermediates in the synthesis of various biologically active compounds. For example, compounds structurally related to Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate have been used to create methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates through Friedel–Crafts acylation. These butanoates are significant as they serve as intermediates for creating biologically active compounds, including ACE inhibitors, highlighting their importance in pharmaceutical synthesis (Zhang et al., 2009).

Catalytic Applications and Functional Group Transformations The compound's derivatives have also been used in various catalytic and functional group transformation processes. For instance, derivatives of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate have been involved in the synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid, a crucial intermediate in developing new thymidylate syntheses inhibitors. This showcases the compound's utility in producing key intermediates for further chemical reactions, which are pivotal in synthesizing therapeutic agents (Yuan Guo-qing, 2013).

Pharmaceutical Synthesis and Drug Development In the pharmaceutical realm, the chemical derivatives of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate have been incorporated into the synthesis of new drug molecules. For example, a compound structurally related to this chemical was utilized in the fabrication of 4-Phenyl-2-Butanone, a medium to synthesize medicine for diminishing inflammation and codeine. This illustrates the compound's role in synthesizing active pharmaceutical ingredients, thereby contributing to the development of new drugs (Jiangli Zhang, 2005).

Safety And Hazards

特性

IUPAC Name |

benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBNGOWOMMHJKK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552480 | |

| Record name | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate | |

CAS RN |

58578-45-3 | |

| Record name | Phenylmethyl (2S)-4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58578-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

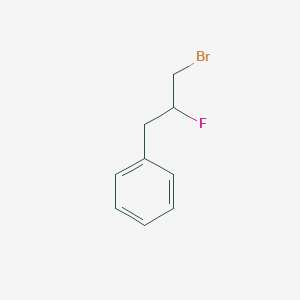

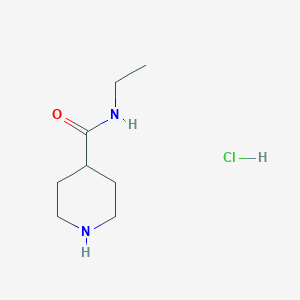

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)